An In-depth Technical Guide to Tmprss6-IN-1: A Potent Inhibitor of Matriptase-2
An In-depth Technical Guide to Tmprss6-IN-1: A Potent Inhibitor of Matriptase-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tmprss6-IN-1, also identified as compound 8 in seminal research, is a potent, peptidomimetic inhibitor of Transmembrane Serine Protease 6 (TMPRSS6), also known as Matriptase-2. As a key negative regulator of hepcidin, the master regulator of iron homeostasis, TMPRSS6 presents a compelling therapeutic target for disorders of iron metabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to Tmprss6-IN-1. It is intended to serve as a foundational resource for researchers engaged in the study of iron metabolism and the development of novel therapeutics targeting TMPRSS6.
Chemical Structure and Properties
Tmprss6-IN-1 is a tetrapeptide-like molecule incorporating unnatural amino acids and a ketobenzothiazole (Kbt) "warhead" that acts as a serine trap, forming a reversible covalent bond with the catalytic serine residue of the protease.
Table 1: Chemical and Physicochemical Properties of Tmprss6-IN-1
| Property | Value |
| IUPAC Name | (S)-2-(2-((S)-2-((S)-2-((S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanamido) propanamido)propanamido)-N-(1-((S)-1-amino-4-guanidinobutan-2-ylamino)-1-oxo-3-(thiophen-2-yl)propan-2-yl)acetamide |
| SMILES | NC(NCCC--INVALID-LINK--=O)CC2=CSC=N2)=O)C(C)C)=O)C(C3=NC4=C(S3)C=CC=C4)=O)=N |
| CAS Number | 2088415-78-3 |
| Molecular Formula | C33H40N8O4S2 |
| Molecular Weight | 676.85 g/mol |
| Solubility | Soluble in DMSO. |
| LogP (Predicted) | 1.85 |
Note: Physicochemical properties such as exact solubility and LogP may require experimental determination for precise values.
Pharmacological Properties
Tmprss6-IN-1 is a potent inhibitor of TMPRSS6 (Matriptase-2) and exhibits selectivity over other related serine proteases. Its inhibitory activity is crucial for its potential therapeutic effects.
Table 2: In Vitro Inhibitory Activity of Tmprss6-IN-1
| Target | Ki (nM) | Description |
| TMPRSS6 (Matriptase-2) | 5.0 | Primary target of inhibition. |
| Matriptase-1 | 18 | Closely related serine protease. |
| Factor Xa | >10000 | Serine protease in the coagulation cascade. |
| Thrombin | >10000 | Serine protease in the coagulation cascade. |
Data extracted from St-Georges C, et al. Eur J Med Chem. 2017.
Mechanism of Action and Signaling Pathway
TMPRSS6 is a type II transmembrane serine protease predominantly expressed in the liver. It plays a critical role in iron homeostasis by negatively regulating the production of hepcidin. Hepcidin is a peptide hormone that controls plasma iron levels by inducing the degradation of the iron exporter ferroportin.
The signaling pathway leading to hepcidin expression involves the Bone Morphogenetic Protein (BMP) pathway. Specifically, BMP6 binds to its receptors (BMPR) and a co-receptor, hemojuvelin (HJV), on the surface of hepatocytes. This binding event triggers the phosphorylation of SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to induce the transcription of the hepcidin gene (HAMP).
TMPRSS6 negatively regulates this pathway by cleaving HJV on the cell surface, thereby reducing the signaling cascade that leads to hepcidin production. By inhibiting the proteolytic activity of TMPRSS6, Tmprss6-IN-1 prevents the cleavage of HJV. This leads to an increase in BMP/SMAD signaling, resulting in elevated hepcidin levels. Elevated hepcidin, in turn, reduces iron absorption from the gut and iron release from stores, which can be a therapeutic strategy for iron overload disorders like hemochromatosis and beta-thalassemia.
Experimental Protocols
The following protocols are based on the methodologies described by St-Georges C, et al. in the European Journal of Medicinal Chemistry, 2017.
Synthesis of Tmprss6-IN-1 (Compound 8)
The synthesis of Tmprss6-IN-1 is a multi-step process involving solid-phase peptide synthesis (SPPS) for the tripeptide backbone, followed by solution-phase coupling with the ketobenzothiazole "warhead".
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-(Thiazol-4-yl)Ala-OH, Fmoc-Phe-OH)
-
Reagents for SPPS: Piperidine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), HATU
-
Cleavage cocktail: Hexafluoroisopropanol (HFIP) in DCM
-
Arginine-ketobenzothiazole warhead (synthesized separately)
-
Deprotection cocktail: Trifluoroacetic acid (TFA) with scavengers
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS): The protected tripeptide sequence, (H)Phe-(Thiazol-4-yl)Ala-Val-OH, is assembled on 2-chlorotrityl chloride resin using standard Fmoc-based SPPS chemistry.
-
The first amino acid (Fmoc-Val-OH) is loaded onto the resin.
-
Iterative cycles of Fmoc deprotection (using piperidine in DMF) and coupling of the subsequent Fmoc-protected amino acids (using HATU and DIPEA as coupling reagents) are performed to elongate the peptide chain.
-
-
Cleavage from Resin: The protected tripeptide is cleaved from the resin using a solution of HFIP in DCM. This method preserves the acid-labile side-chain protecting groups.
-
Solution-Phase Coupling: The purified, protected tripeptide is coupled in solution to the separately synthesized arginine-ketobenzothiazole warhead. This reaction is typically mediated by a coupling agent such as HATU in the presence of a base like DIPEA in an anhydrous solvent like DMF.
-
Final Deprotection: All remaining protecting groups on the amino acid side chains are removed by treatment with a strong acid, typically a TFA-based cocktail containing scavengers to prevent side reactions.
-
Purification: The crude product is purified by preparative reverse-phase HPLC to yield the final Tmprss6-IN-1 as a highly pure compound. The identity and purity are confirmed by analytical HPLC and mass spectrometry.
In Vitro Enzyme Inhibition Assay
The inhibitory potency of Tmprss6-IN-1 against TMPRSS6 and other serine proteases is determined using a fluorogenic substrate assay.
Materials:
-
Recombinant catalytic domain of human TMPRSS6 (Matriptase-2)
-
Other serine proteases for selectivity profiling (e.g., Matriptase-1, Factor Xa, Thrombin)
-
Fluorogenic peptide substrate for TMPRSS6 (e.g., Boc-Gln-Ala-Arg-AMC)
-
Tmprss6-IN-1 (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and CaCl2, pH 8.0)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: A stock solution of Tmprss6-IN-1 is prepared in DMSO and serially diluted to create a range of concentrations. The recombinant TMPRSS6 enzyme is diluted to a working concentration in the assay buffer.
-
Incubation: A fixed concentration of the TMPRSS6 enzyme is pre-incubated with varying concentrations of Tmprss6-IN-1 in the wells of a 384-well microplate for a set period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) to each well.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the AMC (7-amino-4-methylcoumarin) group from the substrate, is monitored kinetically over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
Data Analysis: The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration. These rates are then plotted against the inhibitor concentration, and the data are fitted to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Ki). Assays are performed in triplicate.
Conclusion
Tmprss6-IN-1 is a valuable research tool for investigating the biological roles of TMPRSS6 and for the preclinical validation of TMPRSS6 as a therapeutic target. Its high potency and selectivity make it a suitable probe for studying the intricacies of iron homeostasis and related pathologies. The detailed chemical, pharmacological, and methodological information provided in this guide is intended to facilitate further research and development in this promising area of medicinal chemistry and chemical biology.
